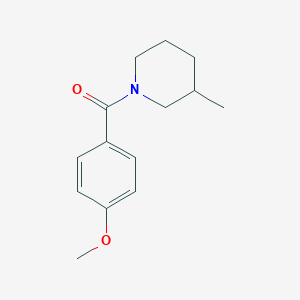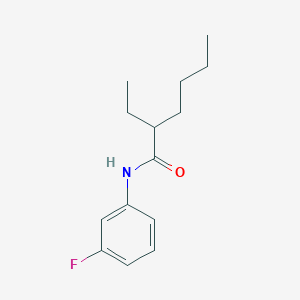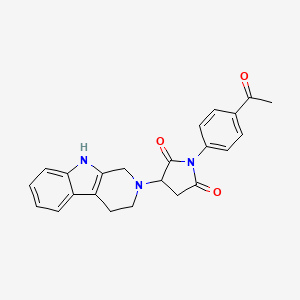![molecular formula C22H15ClN4S2 B11180195 2-{3-[(3-chlorobenzyl)sulfanyl]-5-phenyl-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole](/img/structure/B11180195.png)
2-{3-[(3-chlorobenzyl)sulfanyl]-5-phenyl-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(3-chlorobenzyl)sulfanyl]-5-phenyl-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a triazole ring, which is further substituted with a chlorobenzyl sulfanyl group and a phenyl group
Preparation Methods
The synthesis of 2-{3-[(3-chlorobenzyl)sulfanyl]-5-phenyl-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling Reactions: The benzothiazole and triazole intermediates are then coupled using a chlorobenzyl sulfanyl group and a phenyl group under specific conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-{3-[(3-chlorobenzyl)sulfanyl]-5-phenyl-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
2-{3-[(3-chlorobenzyl)sulfanyl]-5-phenyl-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Researchers investigate its interactions with enzymes and proteins to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-{3-[(3-chlorobenzyl)sulfanyl]-5-phenyl-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar compounds to 2-{3-[(3-chlorobenzyl)sulfanyl]-5-phenyl-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole include:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core but differ in their substituents.
Triazole Derivatives: Compounds such as 1,2,4-triazole and its substituted derivatives have similar triazole rings but lack the benzothiazole moiety.
Chlorobenzyl Compounds: Compounds like 3-chlorobenzyl chloride and 3-chlorobenzyl alcohol share the chlorobenzyl group but differ in their overall structure.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H15ClN4S2 |
|---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C22H15ClN4S2/c23-17-10-6-7-15(13-17)14-28-21-25-20(16-8-2-1-3-9-16)27(26-21)22-24-18-11-4-5-12-19(18)29-22/h1-13H,14H2 |
InChI Key |
WDNOGTQOYCTSOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=NC4=CC=CC=C4S3)SCC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11180117.png)

![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperidine-1-carbodithioate](/img/structure/B11180128.png)

![5-(3-chlorobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11180144.png)
![N,N'-bis(2-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B11180169.png)
![6-(4-Phenoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B11180170.png)

![N-(2,5-dimethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11180182.png)
![7-(2,4-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11180183.png)
![dimethyl 2-{1-[ethoxy(oxo)acetyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11180203.png)
![5-Benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol](/img/structure/B11180207.png)
![4-Methyl-2-[2-(morpholine-4-carbothioylsulfanyl)-acetylamino]-thiazole-5-carboxylic acid ethyl ester](/img/structure/B11180214.png)
![6,8,8,9-tetramethyl-3-(thiophen-3-ylcarbonyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11180220.png)
